molecular formula C19H26N2O2 B4739454 N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4739454
M. Wt: 314.4 g/mol
InChI Key: YDABTVJZSPIGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-84, is a chemical compound that has been extensively studied for its potential applications in scientific research. A-84 belongs to the class of compounds known as isoxazolecarboxamides, which have been found to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to increase the activity of the GABA-A receptor, which leads to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, which leads to an increase in the inhibitory effects of GABA. This can result in anticonvulsant, analgesic, and anti-inflammatory effects. N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It has been found to have a variety of biological activities, which makes it useful for studying the effects of GABA-A receptor modulation. N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for studying the mechanisms of action of other compounds. However, N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has some limitations for lab experiments. It has been found to have a relatively short half-life, which can make it difficult to study its long-term effects. N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide also has potential side effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide. One direction is to study its potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain. Another direction is to study its potential applications in the treatment of other disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanisms of action of N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide and to develop more effective and selective modulators of the GABA-A receptor.

Scientific Research Applications

N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

N-[1-(4-butan-2-ylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-6-12(3)15-8-10-16(11-9-15)13(4)20-19(22)18-14(5)23-21-17(18)7-2/h8-13H,6-7H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDABTVJZSPIGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C2=CC=C(C=C2)C(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(butan-2-yl)phenyl]ethyl}-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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